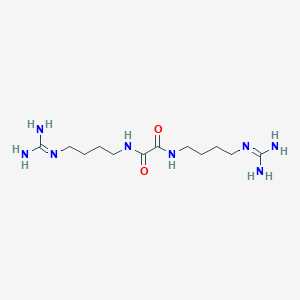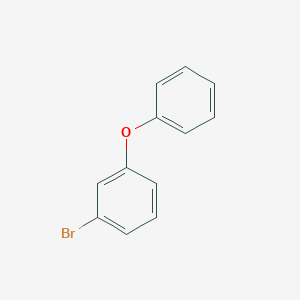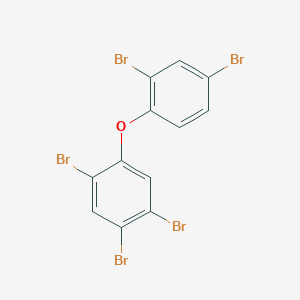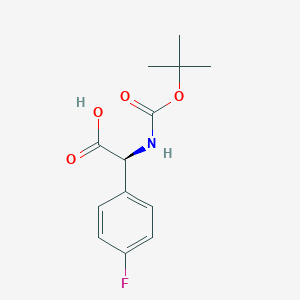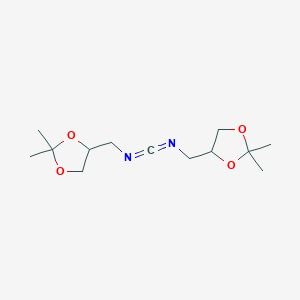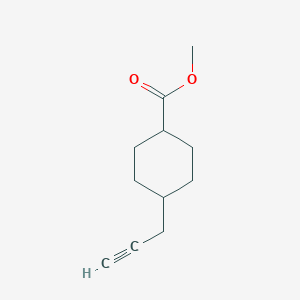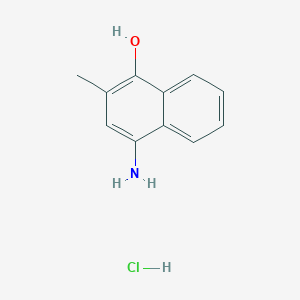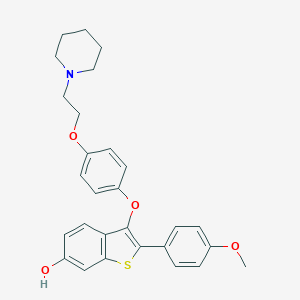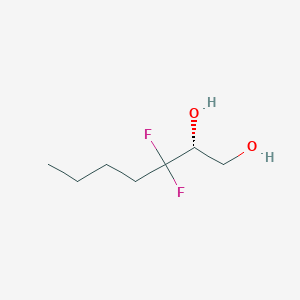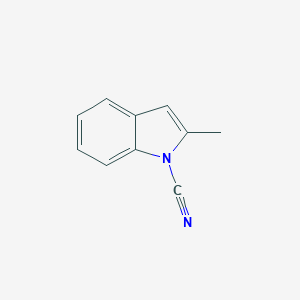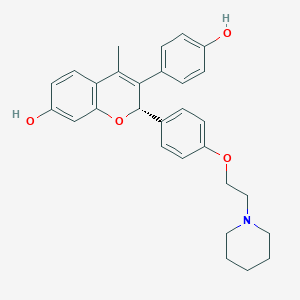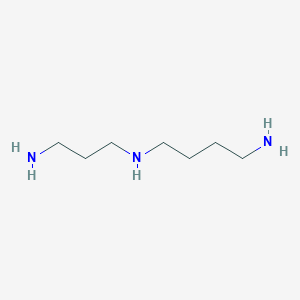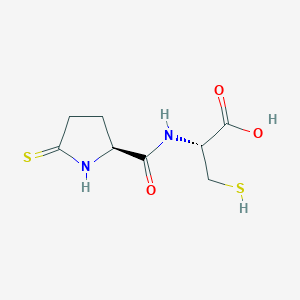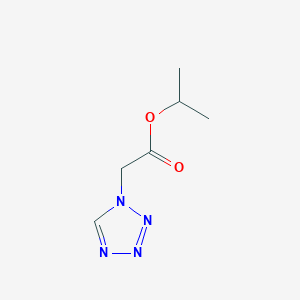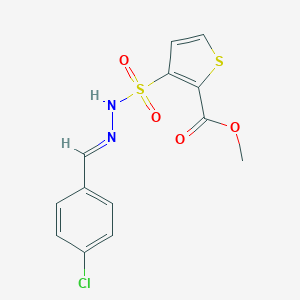
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the sulfonyl hydrazine class of compounds and has been shown to possess a range of interesting properties that make it an attractive candidate for further research. In
Mécanisme D'action
The mechanism of action of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a range of interesting properties, making it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects are not fully known, making it important to exercise caution when handling and using this compound.
Orientations Futures
There are several future directions for research on Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. Some potential areas of focus include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound.
3. Development of new herbicides based on the herbicidal properties of this compound.
4. Studies on the potential toxicity and side effects of this compound to better understand its safety profile.
5. Exploration of the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about this compound, its interesting properties make it an attractive candidate for further research.
Méthodes De Synthèse
The synthesis method of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl 2-bromo-3-oxobutanoate and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides.
Propriétés
Numéro CAS |
145865-79-8 |
|---|---|
Nom du produit |
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Formule moléculaire |
C13H11ClN2O4S2 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
methyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)12-11(6-7-21-12)22(18,19)16-15-8-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-8+ |
Clé InChI |
FFIKFZFQTOEGFN-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Synonymes |
methyl 3-[[(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carb oxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



